molecular formula C14H14O3 B13925930 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester

Cat. No.: B13925930
M. Wt: 230.26 g/mol
InChI Key: KKDYPAYBDXACMU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group, a hydroxyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, methyl ester
  • 2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility and reactivity compared to its methyl ester counterparts

Properties

IUPAC Name

ethyl 4-hydroxy-8-methylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-3-17-14(16)10-7-12-9(2)5-4-6-11(12)13(15)8-10/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDYPAYBDXACMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2C(=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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